molecular formula C8H15NO2 B13325497 (S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

(S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B13325497
M. Wt: 157.21 g/mol
InChI Key: HVIXIYZITLDVOU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Methyl-1,4-dioxa-8-azaspiro[45]decane is a spirocyclic compound that features a unique structure with a spiro junction connecting a dioxane ring and an azaspirodecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a nucleophile under controlled conditions to form the spiro junction. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazoles: Heterocyclic compounds with a similar spirocyclic structure.

    Oxazoles: Compounds featuring an oxygen and nitrogen atom in a five-membered ring.

    Oxadiazoles: Heterocyclic compounds with two nitrogen atoms and one oxygen atom in a five-membered ring.

Uniqueness

(S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C8H15NO2/c1-7-6-10-8(11-7)2-4-9-5-3-8/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

HVIXIYZITLDVOU-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1COC2(O1)CCNCC2

Canonical SMILES

CC1COC2(O1)CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.